molecular formula C23H26N2O5 B11141192 N-[3-(dimethylamino)propyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide

N-[3-(dimethylamino)propyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide

Cat. No.: B11141192
M. Wt: 410.5 g/mol
InChI Key: FETNQBGFFOSRIK-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure, combining a dimethylamino group, a propyl chain, and a chromenyl phenoxy acetamide moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit specific biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the Chromenyl Intermediate: The synthesis begins with the preparation of the chromenyl intermediate. This can be achieved through the condensation of 8-methoxy-2H-chromen-3-one with appropriate phenolic compounds under acidic conditions.

    Attachment of the Phenoxy Group: The chromenyl intermediate is then reacted with 4-hydroxyphenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the phenoxy acetamide intermediate.

    Introduction of the Dimethylamino Propyl Group: Finally, the phenoxy acetamide intermediate is treated with 3-dimethylaminopropylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl groups to alcohols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones

    Reduction: Alcohols

    Substitution: New derivatives with substituted groups

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its potential biological activity, it may be investigated for therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial agents.

    Industry: The compound can be utilized in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds or electrostatic interactions with proteins or nucleic acids, while the chromenyl moiety may participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(dimethylamino)propyl]-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide: Lacks the methoxy group on the chromenyl ring, which may affect its reactivity and biological activity.

    N-[3-(dimethylamino)propyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]propionamide: Has a propionamide group instead of an acetamide group, potentially altering its chemical properties and interactions.

Uniqueness

N-[3-(dimethylamino)propyl]-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is unique due to the presence of both the dimethylamino propyl group and the methoxy-substituted chromenyl phenoxy acetamide moiety. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]acetamide

InChI

InChI=1S/C23H26N2O5/c1-25(2)13-5-12-24-21(26)15-29-18-10-8-16(9-11-18)19-14-17-6-4-7-20(28-3)22(17)30-23(19)27/h4,6-11,14H,5,12-13,15H2,1-3H3,(H,24,26)

InChI Key

FETNQBGFFOSRIK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)COC1=CC=C(C=C1)C2=CC3=C(C(=CC=C3)OC)OC2=O

Origin of Product

United States

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